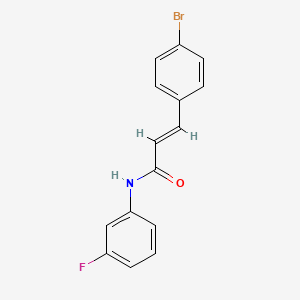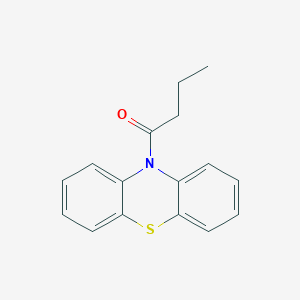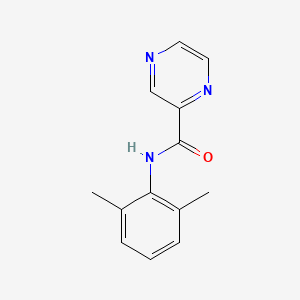
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide, also known as TBNPB, is a chemical compound that belongs to the benzamide family. It is a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. TBNPB has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Mecanismo De Acción
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide binds to and activates PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, improved glucose uptake, and decreased lipid accumulation. This compound also has anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. It also reduces lipid accumulation in adipose tissue and liver. This compound has anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide is a potent and selective agonist of PPARγ, making it a valuable tool compound for studying the role of PPARγ in various biological processes. It has been extensively studied and its synthesis has been optimized to improve yield and purity. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide and its potential therapeutic applications. One direction is to investigate the efficacy of this compound in human clinical trials for the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another direction is to study the potential of this compound as an anticancer agent in human cancer cell lines. Furthermore, the development of novel PPARγ agonists with improved solubility and stability could lead to the discovery of new therapeutic agents for the treatment of metabolic disorders and cancer.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide involves the reaction between this compound and thionyl chloride in the presence of pyridine. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. This compound has also been investigated for its potential anti-inflammatory and anticancer properties. In addition, this compound has been used as a tool compound to study the role of PPARγ in various biological processes.
Propiedades
IUPAC Name |
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-15(6-5-7-16(12)20(22)23)19-17(21)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKKJNVOUBMOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)
![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5850794.png)


![7-[(4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850831.png)

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)